

Application Note: Quantitative Analysis of Incarvillateine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Incarvillateine

Cat. No.: B1241254

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Introduction

Incarvillateine is a monoterpene alkaloid isolated from the plant genus *Incarvillea*, notably *Incarvillea sinensis*. It has garnered significant interest in the scientific community for its potent analgesic and anti-inflammatory properties.^[1] The primary mechanism of its analgesic action is believed to be mediated through the adenosine receptor system. Furthermore, its anti-inflammatory effects may involve the modulation of the PI3K/AKT signaling pathway. Accurate and precise quantification of **Incarvillateine** in various matrices, including plant material and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and overall drug development. This application note provides a detailed protocol for the quantification of **Incarvillateine** using a validated High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocols

This section outlines the necessary equipment, reagents, and detailed procedures for the quantification of **Incarvillateine**.

Instrumentation and Materials

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

- Chromatographic Column: A reverse-phase C18 column is recommended for optimal separation.
- Chemicals and Reagents:
 - **Incarvillateine** reference standard (purity $\geq 98\%$)
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Water (ultrapure or HPLC grade)
 - Formic acid (analytical grade)
 - Solid-Phase Extraction (SPE) cartridges (mixed-mode reversed-phase and cation-exchange)

Preparation of Solutions

- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% formic acid). The exact gradient will be detailed in the HPLC Conditions table. All solvents should be filtered through a 0.45 μm filter and degassed prior to use.
- Standard Stock Solution: Accurately weigh a suitable amount of **Incarvillateine** reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). This solution should be stored at 4°C.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 0.002 to 0.5 mg/mL.[\[2\]](#)

Sample Preparation from *Incarvillea sinensis*

A solid-phase extraction (SPE) method is employed for the efficient extraction and purification of **Incarvillateine** from plant material.[\[2\]](#)

- Extraction: Extract a known weight of the powdered plant material with methanol using ultrasonication.

- Filtration: Filter the extract to remove particulate matter.
- Solid-Phase Extraction:
 - Condition a mixed-mode reversed-phase and cation-exchange SPE cartridge.
 - Load the filtered extract onto the SPE cartridge.
 - Wash the cartridge to remove interfering compounds.
 - Elute **Incarvillateine** from the cartridge using an appropriate solvent.
- Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase to a known volume. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method and Validation Parameters

The following table summarizes the recommended HPLC conditions and the validation parameters for the quantification of **Incarvillateine**.

Parameter	Value
Chromatographic Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	0-15 min, 10-50% B; 15-25 min, 50-80% B; 25-30 min, 80-100% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25°C
Detection Wavelength	280 nm
Linear Calibration Range	0.002 - 0.5 mg/mL[2]
Limit of Detection (LOD)	0.35 µg/mL (S/N=3)[2]
Intra-day Precision (n=6)	< 0.36%[2]
Inter-day Precision (n=18)	< 1.61%[2]
Recovery (n=3)	97.61 - 102.44%[2]
Relative Standard Deviation (RSD) of Recovery	0.63 - 1.93%[2]

Data Presentation

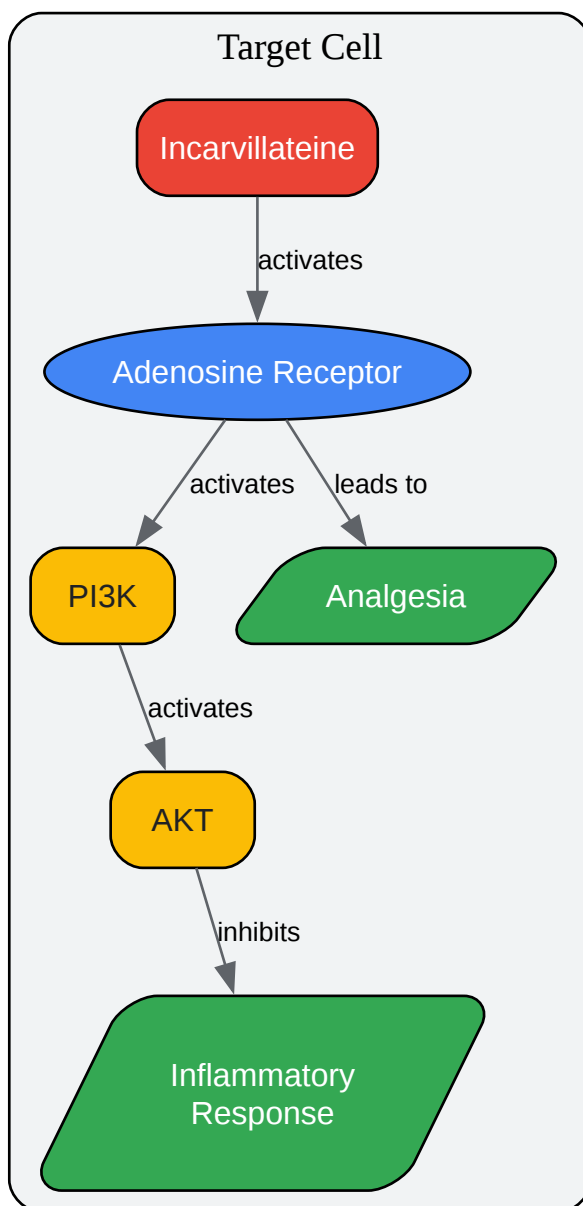
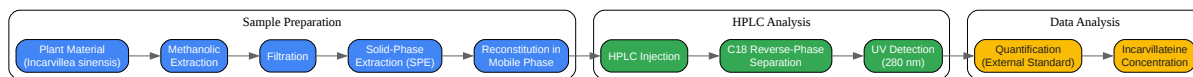
The quantitative data for the HPLC method validation for **Incarvillateine** is summarized in the table below for easy comparison and assessment of the method's performance.

Validation Parameter	Result	Specification
Linearity (r^2)	> 0.999	≥ 0.999
Linear Range	0.002 - 0.5 mg/mL[2]	Appropriate for expected sample concentrations
Limit of Detection (LOD)	0.35 μ g/mL[2]	Sufficiently low to detect trace amounts
Precision (RSD%)		
- Intra-day	< 0.36%[2]	$\leq 2\%$
- Inter-day	< 1.61%[2]	$\leq 2\%$
Accuracy (Recovery %)	97.61 - 102.44%[2]	80 - 120%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of **Incarvillateine** from a plant matrix.



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References

- 1. Incarvillateine produces antinociceptive and motor suppressive effects via adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of incarvillateine in Incarvillea sinensis by solid phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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